(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
“(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-derived compound characterized by a fused bicyclic aromatic system. Its structure includes a central dihydrobenzofuran-3-one core substituted with a hydroxy group at position 6, a methyl group at position 4, and a benzofuran-2-ylmethylidene moiety at position 2 in the Z-configuration. The presence of the methylidene group and hydroxy substituent enhances its capacity for intermolecular interactions, such as hydrogen bonding and π-π stacking, which may influence its solubility and reactivity .
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-10-6-12(19)8-15-17(10)18(20)16(22-15)9-13-7-11-4-2-3-5-14(11)21-13/h2-9,19H,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDHFYQEWFSRTO-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one, a benzofuran derivative, has garnered attention for its diverse biological activities. Benzofuran compounds are known for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a benzofuran core, which is pivotal for its biological activity. The presence of the hydroxyl group and the methylidene bridge enhances its chemical reactivity and interaction with biological targets.
1. Enzyme Inhibition
Research has demonstrated that benzofuran derivatives often exhibit inhibitory effects on various enzymes. Notably, studies have reported that similar compounds show significant inhibition against monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.
Table 1: Inhibition Profiles of Related Compounds on MAO Enzymes
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| Compound A | 0.073 ± 0.003 | 0.80 ± 0.04 |
| Compound B | 0.75 ± 0.03 | 1.06 ± 0.05 |
| Compound C | >100 (nontoxic) | >100 (nontoxic) |
These findings suggest that this compound may have similar inhibitory properties, potentially contributing to its therapeutic efficacy in treating conditions like depression and anxiety.
2. Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant properties, which help mitigate oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by free radicals.
Case Study: Antioxidant Efficacy Assessment
In a recent study assessing the antioxidant capacity of various benzofuran derivatives, it was found that compounds with hydroxyl substitutions exhibited enhanced free radical scavenging abilities compared to their unsubstituted analogs . This suggests that our compound could similarly exhibit strong antioxidant properties.
Cytotoxicity Studies
Understanding the cytotoxic effects of compounds is critical for evaluating their safety profiles. A cytotoxicity test using NIH3T3 fibroblast cells indicated that while some related benzofuran derivatives displayed significant toxicity at lower concentrations, others remained nontoxic even at high doses (IC50 > 100 μM) . This aspect is crucial for developing therapeutics with minimal side effects.
Potential Therapeutic Applications
Given its biological activities, this compound shows promise in several therapeutic areas:
- Neurodegenerative Disorders : Due to its MAO inhibitory activity, it may be beneficial in treating conditions like Parkinson's disease.
- Cancer Therapy : The compound's potential antioxidant properties could contribute to anticancer strategies by reducing oxidative stress in tumor cells.
- Cardiovascular Health : The ability to inhibit certain enzymes may also play a role in managing cardiovascular diseases by regulating neurotransmitter levels.
Comparison with Similar Compounds
Compound A : (2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one (CAS: 637753-86-7)
- Key Differences: Substitution: A 2,4-dichlorophenyl group replaces the benzofuran-2-yl moiety.
Compound B : (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one (CAS: 637753-75-4)
- Key Differences :
- Substitution: A brominated benzodioxin group replaces the benzofuran-2-ylmethylidene group.
- Steric and Electronic Effects: The benzodioxin ring introduces steric bulk and electron-rich oxygen atoms, which may alter solubility and binding affinity in biological systems. Bromine’s polarizability could enhance interactions with hydrophobic pockets in enzymes .
Compound C : (2Z)-2-[(2-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one (CAS: 858766-91-3)
- Key Differences: Substitution: A 2-methoxyphenyl group and a 3-methylbut-2-enoxy chain replace the benzofuran-2-yl and hydroxy groups.
Comparative Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~324.3 g/mol | ~367.2 g/mol | ~429.1 g/mol | ~380.4 g/mol |
| Substituents | Benzofuran-2-yl, 4-methyl | 2,4-Dichlorophenyl | Bromo-benzodioxin | 2-Methoxyphenyl, prenyloxy |
| Polar Groups | Hydroxy (position 6) | Hydroxy | Hydroxy | Methoxy, prenyloxy |
| Bioactivity Potential | Moderate (untested) | Antimicrobial (inferred) | Enzyme inhibition (inferred) | Enhanced solubility |
Notes:
- The target compound’s methyl group at position 4 may confer greater metabolic stability compared to Compounds A and B, which lack alkyl substituents .
- Compound C’s prenyloxy chain could mimic natural isoprenoid substrates, making it a candidate for studies in terpenoid biosynthesis pathways .
Research Findings and Gaps
- Synthetic Challenges: The Z-configuration of the methylidene group in the target compound requires precise stereocontrol during synthesis, a hurdle less pronounced in Compounds A and B due to their simpler aromatic substituents .
- Biological Data : While plant-derived benzofurans are frequently studied for bioactivity (e.g., insecticidal properties in C. gigantea extracts), explicit data on the target compound’s efficacy are absent in available literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
